(2S,4R)-2-(Bromomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane
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Overview
Description
(2S,4R)-2-(Bromomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of a bromomethyl group and a trifluoromethyl-substituted phenyl ring makes it a versatile intermediate for further chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2-(Bromomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (2S,4R)-oxolane and 4-(trifluoromethyl)benzyl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dichloromethane or tetrahydrofuran. A base such as potassium carbonate or sodium hydride is used to deprotonate the oxolane, facilitating the nucleophilic substitution reaction with 4-(trifluoromethyl)benzyl bromide.
Purification: The product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-2-(Bromomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.
Scientific Research Applications
(2S,4R)-2-(Bromomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It can be used in the development of novel materials with unique properties, such as fluorinated polymers or advanced coatings.
Mechanism of Action
The mechanism of action of (2S,4R)-2-(Bromomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules.
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-2-(Chloromethyl)-4-[4-(trifluoromethyl)phenyl]oxolane
- (2S,4R)-2-(Bromomethyl)-4-[4-(methyl)phenyl]oxolane
- (2S,4R)-2-(Bromomethyl)-4-[4-(fluoromethyl)phenyl]oxolane
Uniqueness
(2S,4R)-2-(Bromomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane is unique due to the presence of both a bromomethyl group and a trifluoromethyl-substituted phenyl ring. This combination imparts distinct reactivity and physicochemical properties, making it a valuable intermediate in various chemical transformations.
Properties
Molecular Formula |
C12H12BrF3O |
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Molecular Weight |
309.12 g/mol |
IUPAC Name |
(2S,4R)-2-(bromomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane |
InChI |
InChI=1S/C12H12BrF3O/c13-6-11-5-9(7-17-11)8-1-3-10(4-2-8)12(14,15)16/h1-4,9,11H,5-7H2/t9-,11-/m0/s1 |
InChI Key |
ZJBXBTCZRFNBFS-ONGXEEELSA-N |
Isomeric SMILES |
C1[C@@H](CO[C@@H]1CBr)C2=CC=C(C=C2)C(F)(F)F |
Canonical SMILES |
C1C(COC1CBr)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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